molecular formula C13H20O2 B1618757 Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate CAS No. 80623-07-0

Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate

Cat. No.: B1618757
CAS No.: 80623-07-0
M. Wt: 208.3 g/mol
InChI Key: MGQPKOBPXHENPO-SBFPOUOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 g/mol . This compound is known for its unique structure, which includes a tricyclic framework. It is used in various chemical and industrial applications due to its stability and reactivity.

Properties

CAS No.

80623-07-0

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate

InChI

InChI=1S/C13H20O2/c1-2-15-12(14)13-7-3-4-11(13)9-5-6-10(13)8-9/h9-11H,2-8H2,1H3/t9-,10+,11+,13+/m0/s1

InChI Key

MGQPKOBPXHENPO-SBFPOUOMSA-N

SMILES

CCOC(=O)C12CCCC1C3CCC2C3

Isomeric SMILES

CCOC(=O)[C@@]12CCC[C@@H]1[C@H]3CC[C@@H]2C3

Canonical SMILES

CCOC(=O)C12CCCC1C3CCC2C3

Other CAS No.

129520-41-8
80623-07-0

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic methods for Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate involves the hydrogenation of 1,3,4,6-tetrahydro-3a-indene carboxylic acid ethyl ester using palladium hexachloride as a catalyst . The reaction is carried out under hydrogen gas, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of palladium catalysts and hydrogen gas ensures high yield and purity of the final product. Safety measures, including the use of gloves and protective eyewear, are essential during the synthesis process to prevent exposure to potentially harmful chemicals .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological molecules. The tricyclic structure of the compound also allows it to fit into specific binding sites, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl exo-tricyclo[5.2.1.02,6]decane-endo-2-carboxylate
  • Ethyl endo-tricyclo[5.2.1.02,6]decane-exo-2-carboxylate
  • Ethyl (3a.alpha.,4.alpha.,7.alpha.,7a.alpha.)-Octahydro-4,7-methano-3aH-indene-3a-carboxylate

Uniqueness

Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity patterns and interactions with other molecules, making it valuable in various applications .

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